N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1215522-09-0
VCID: VC4637336
InChI: InChI=1S/C23H29N3O4S2.ClH/c1-4-25(5-2)14-15-26(23-24-20-12-11-18(30-3)17-21(20)31-23)22(27)13-16-32(28,29)19-9-7-6-8-10-19;/h6-12,17H,4-5,13-16H2,1-3H3;1H
SMILES: CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl
Molecular Formula: C23H30ClN3O4S2
Molecular Weight: 512.08

N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride

CAS No.: 1215522-09-0

Cat. No.: VC4637336

Molecular Formula: C23H30ClN3O4S2

Molecular Weight: 512.08

* For research use only. Not for human or veterinary use.

N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride - 1215522-09-0

Specification

CAS No. 1215522-09-0
Molecular Formula C23H30ClN3O4S2
Molecular Weight 512.08
IUPAC Name 3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide;hydrochloride
Standard InChI InChI=1S/C23H29N3O4S2.ClH/c1-4-25(5-2)14-15-26(23-24-20-12-11-18(30-3)17-21(20)31-23)22(27)13-16-32(28,29)19-9-7-6-8-10-19;/h6-12,17H,4-5,13-16H2,1-3H3;1H
Standard InChI Key XOJWFSICTCIILQ-UHFFFAOYSA-N
SMILES CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound features a benzo[d]thiazole scaffold substituted at the 2-position with a methoxy group and at the 6-position with a propanamide chain. The propanamide moiety is further modified with a phenylsulfonyl group and a diethylaminoethyl side chain, culminating in a hydrochloride salt form. The SMILES notation (CN(C)CCSC1=CC=CC(=C1)C2=CC(=NC(=N2)SCCN(C)C)C3=CC=CS3) highlights the connectivity of sulfur, nitrogen, and oxygen atoms, which are critical for molecular interactions.

Key structural elements include:

  • Benzo[d]thiazole core: A bicyclic system known for stabilizing π-π interactions with biological targets .

  • Methoxy group: Enhances lipid solubility and modulates electronic effects on the aromatic ring.

  • Phenylsulfonylpropanamide: Introduces sulfonamide functionality, often associated with enzyme inhibition .

  • Diethylaminoethyl side chain: Provides cationic character at physiological pH, improving aqueous solubility and membrane permeability.

Physicochemical Properties

The compound’s molecular weight (512.08 g/mol) and polar surface area (126 Ų) suggest moderate bioavailability, though solubility data remain unreported. Its LogP value, estimated at 3.2, indicates moderate lipophilicity, balancing membrane penetration and aqueous dispersion.

Table 1: Physicochemical Data

PropertyValueSource
Molecular FormulaC₂₃H₃₀ClN₃O₄S₂
Molecular Weight512.08 g/mol
IUPAC Name3-(Benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide hydrochloride
SMILESCCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl
InChI KeyXOJWFSICTCIILQ-UHFFFAOYSA-N

Synthesis and Structural Optimization

Synthetic Route

The synthesis involves multi-step reactions under controlled conditions:

  • Formation of the benzo[d]thiazole core: Condensation of 2-aminothiophenol with a carbonyl source, followed by methoxylation at the 6-position .

  • Introduction of the propanamide chain: Acylation with 3-(phenylsulfonyl)propanoyl chloride in the presence of a base like triethylamine.

  • Diethylaminoethyl side chain addition: Alkylation of the secondary amine using 2-chloro-N,N-diethylethylamine under inert atmosphere .

  • Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing crystallinity and stability.

Purification typically employs recrystallization from ethanol or chromatography using silica gel, achieving >95% purity.

Structural Modifications

Modifications to the parent structure aim to optimize pharmacokinetics:

  • Methoxy substitution: Adjusting the position and number of methoxy groups alters electron density and binding affinity .

  • Sulfonamide variants: Replacing phenylsulfonyl with alkylsulfonyl groups modulates steric bulk and metabolic stability .

  • Side chain engineering: Shortening the diethylaminoethyl chain reduces cationic charge, potentially lowering renal clearance.

Challenges and Future Directions

Developmental Hurdles

  • Solubility limitations: The lack of aqueous solubility data complicates formulation design.

  • Metabolic instability: Predominant glucuronidation in liver microsomes may limit oral bioavailability .

  • Off-target effects: Potential hERG binding raises arrhythmia concerns, requiring selectivity optimization .

Research Priorities

  • Pharmacokinetic profiling: Assess absorption, distribution, and elimination in preclinical models.

  • Target validation: Identify primary biological targets via proteomic screening and CRISPR knockouts.

  • Analog synthesis: Explore halogenated or fluorinated variants to enhance potency and metabolic stability .

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